molecular formula C15H14F3N3O3 B2529196 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone CAS No. 2034275-79-9

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B2529196
CAS No.: 2034275-79-9
M. Wt: 341.29
InChI Key: QEQCAEJDFKXWMP-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone is a useful research compound. Its molecular formula is C15H14F3N3O3 and its molecular weight is 341.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research indicates that compounds related to the 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including the one , have been synthesized and studied for their antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole were synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy against various microbial strains. This suggests the potential of such compounds in the development of new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Anticancer Potential

Several studies have focused on the synthesis of compounds with a 1,2,4-oxadiazole core, exploring their antitumor activities. Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products were synthesized, structurally characterized, and investigated for their antitumor activity. Some of these compounds showed promising in vitro anti-cancer activity, highlighting the importance of structural modification to enhance biological activity (Maftei et al., 2016).

Role in Organic Electronics

Compounds incorporating oxadiazole units have been utilized in organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). Oxadiazole derivatives exhibit high electron mobilities, making them suitable as electron-transporting materials. Their use can lead to reduced driving voltages and high efficiency in OLEDs, showcasing their utility beyond biomedical applications (Shih et al., 2015).

Enzymatic Studies

Research on the metabolism of related compounds, such as LC15-0133, a dipeptidyl peptidase-4 inhibitor, revealed the formation of metabolites through processes like hydroxylation and carbonyl reduction. These findings are crucial for understanding the metabolic pathways of such compounds and their potential implications for drug development (Yoo et al., 2008).

Synthesis of Novel Derivatives

The synthesis and biological evaluation of new derivatives, such as 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, have been investigated. These studies focus on modifying the chemical structure to explore and enhance anticancer activities, demonstrating the compound's versatility in medicinal chemistry research (Redda & Gangapuram, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Given the presence of the 1,2,4-oxadiazole ring, which is found in many biologically active compounds, it’s possible that this compound could have a variety of biological activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity. Such studies could provide valuable information for the development of new drugs or materials .

Properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c16-15(17,18)24-12-3-1-10(2-4-12)7-13(22)21-6-5-11(8-21)14-19-9-23-20-14/h1-4,9,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQCAEJDFKXWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.